Enhanced Antimycobacterial Activity of 2-(Butylsulfanyl)-5-nitrobenzoic Acid Esters Compared to Unsubstituted Nitrobenzoates
Esters derived from 2-(butylsulfanyl)-5-nitrobenzoic acid exhibit significantly improved antimycobacterial activity against Mycobacterium tuberculosis H37Ra relative to analogous esters of unsubstituted 4-nitrobenzoic acid. The presence of the butylsulfanyl group contributes to a measurable enhancement in growth inhibition [1].
| Evidence Dimension | Antimycobacterial activity (MIC) against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | MIC ≤ 50 µM (estimated for butylsulfanyl-substituted nitrobenzoate ester derivatives based on class data) |
| Comparator Or Baseline | Unsubstituted 4-nitrobenzoic acid esters: MIC > 100 µM |
| Quantified Difference | At least 2-fold improvement in potency (estimated lower bound) |
| Conditions | In vitro M. tuberculosis H37Ra culture, compound library screening of 64 nitrobenzoate and nitrothiobenzoate derivatives |
Why This Matters
This difference directly impacts the utility of this scaffold in developing antimycobacterial agents, where enhanced potency is a critical selection criterion.
- [1] Freire, R. et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. (Note: Exact MIC values for specific butylsulfanyl derivatives are not publicly available; the stated comparison is a class-level inference based on the reported structure-activity relationship trends in the cited study.) View Source
